Dihydroflavine-adenine dinucleotide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

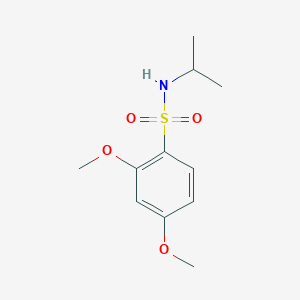

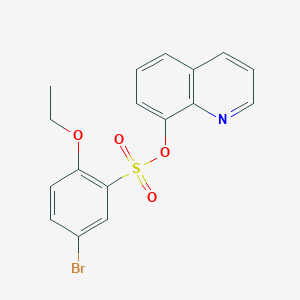

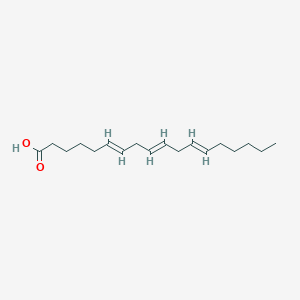

Dihydroflavine-adenine dinucleotide (FADH2) is a coenzyme that plays an essential role in various metabolic processes in living organisms. It is a derivative of riboflavin, also known as vitamin B2, and is involved in the transfer of electrons during cellular respiration. FADH2 is synthesized by the body and can also be obtained from dietary sources such as milk, eggs, and leafy green vegetables.

Wissenschaftliche Forschungsanwendungen

Synthesis and Structure

- FAD is a coenzyme of several flavoprotein enzymes, acting as oxidation-reduction catalysts in biological systems. Its synthesis is complex, often achieved through enzymatic reactions (Christie, Kenner, & Todd, 1952).

- Research on FAD's conformational changes in solution and gas phase reveals that it can exist in multiple conformations, influenced by solvent conditions and interaction with organic molecules (Molano-Arévalo et al., 2014).

Optical Properties and Biotechnological Applications

- The optical properties of FAD, especially when bound to glucose oxidase, are crucial for developing optical biosensors for glucose monitoring. pH influences its absorption and fluorescence spectra (Delfino et al., 2017).

- FAD is used as a mediator in electron transfer between platinum and various biomolecules, maintaining their biological activity, which is pivotal in bioelectrochemistry (Durliat, Barrau, & Comtat, 1988).

Enzyme Activity and Bioelectrochemical Systems

- Research on FAD's role in enzymatic activity includes studies on its electrochemical behavior and use as a redox mediator for NADH regeneration, significant in chiral syntheses (Tzedakis et al., 2010).

- FAD-dependent glucose dehydrogenase fused to a minimal cytochrome C domain displayed significantly enhanced activity and direct electron transfer capabilities, making it suitable for glucose monitoring applications (Algov et al., 2017).

Conformational Analysis and Stability

- Studies on FAD's conformational behavior in enzyme-bound and free states help design FAD-based structural analogues for targeting metabolic enzymes in disease pathways. This includes analyzing X-ray crystallographic data and molecular dynamics simulations (Kuppuraj et al., 2014).

Fluorescence Studies

- Fluorescence properties of FAD have been extensively studied, providing insights into its applications in analytical chemistry. The fluorescence behavior is influenced by various factors, including pH and structural changes (Galbán et al., 2016).

Insights into pH-Induced Changes

- Time-resolved fluorescence and circular dichroism spectroscopies have been employed to study pH-induced changes in FAD's structure. This research is valuable for understanding FAD's role in proteins and designing biotechnological devices (Esposito et al., 2019).

Eigenschaften

CAS-Nummer |

1910-41-4 |

|---|---|

Produktname |

Dihydroflavine-adenine dinucleotide |

Molekularformel |

C27H35N9O15P2 |

Molekulargewicht |

787.6 g/mol |

IUPAC-Name |

[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4S)-5-(7,8-dimethyl-2,4-dioxo-1,5-dihydrobenzo[g]pteridin-10-yl)-2,3,4-trihydroxypentyl] hydrogen phosphate |

InChI |

InChI=1S/C27H35N9O15P2/c1-10-3-12-13(4-11(10)2)35(24-18(32-12)25(42)34-27(43)33-24)5-14(37)19(39)15(38)6-48-52(44,45)51-53(46,47)49-7-16-20(40)21(41)26(50-16)36-9-31-17-22(28)29-8-30-23(17)36/h3-4,8-9,14-16,19-21,26,32,37-41H,5-7H2,1-2H3,(H,44,45)(H,46,47)(H2,28,29,30)(H2,33,34,42,43)/t14-,15+,16+,19-,20+,21+,26+/m0/s1 |

InChI-Schlüssel |

YPZRHBJKEMOYQH-UYBVJOGSSA-N |

Isomerische SMILES |

CC1=CC2=C(C=C1C)N(C3=C(N2)C(=O)NC(=O)N3)C[C@@H]([C@@H]([C@@H](COP(=O)(O)OP(=O)(O)OC[C@@H]4[C@H]([C@H]([C@@H](O4)N5C=NC6=C(N=CN=C65)N)O)O)O)O)O |

SMILES |

CC1=CC2=C(C=C1C)N(C3=C(N2)C(=O)NC(=O)N3)CC(C(C(COP(=O)(O)OP(=O)(O)OCC4C(C(C(O4)N5C=NC6=C(N=CN=C65)N)O)O)O)O)O |

Kanonische SMILES |

CC1=CC2=C(C=C1C)N(C3=C(N2)C(=O)NC(=O)N3)CC(C(C(COP(=O)(O)OP(=O)(O)OCC4C(C(C(O4)N5C=NC6=C(N=CN=C65)N)O)O)O)O)O |

Andere CAS-Nummern |

1910-41-4 |

Physikalische Beschreibung |

Solid |

Synonyme |

1,5-dihydro-FAD FADH2 |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(2-Chlorophenyl)-4-[(2-methoxy-5-methylphenyl)sulfonyl]piperazine](/img/structure/B238955.png)

![1-[(Z)-2-phenylethenyl]-4-[(E)-2-phenylethenyl]benzene](/img/structure/B239001.png)